molecular formula C17H14ClN3S2 B2616309 4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide CAS No. 303147-38-8

4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide

Cat. No.: B2616309
CAS No.: 303147-38-8
M. Wt: 359.89
InChI Key: SOJXXDALEDZPJC-UHFFFAOYSA-N
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Description

4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide is a complex organic compound with a unique structure that combines a chlorophenyl group, a pyridinyl group, and a pyrimidinyl group linked by sulfide bridges

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the reaction of appropriate pyridine derivatives with chlorophenyl compounds under controlled conditions.

    Introduction of the methylsulfanyl group: This step involves the use of methylthiolating agents to introduce the methylsulfanyl group into the pyrimidine ring.

    Final assembly: The final step involves coupling the chlorophenyl group with the pyrimidine core through a sulfide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenyl [6-(phenylsulfanyl)-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfide
  • 4-Chlorophenyl [6-(methylsulfanyl)-2-(3-pyridinyl)-4-pyrimidinyl]methyl sulfide

Uniqueness

4-Chlorophenyl [6-(methylsulfanyl)-2-(2-pyridinyl)-4-pyrimidinyl]methyl sulfide is unique due to its specific combination of functional groups and the positions of these groups on the pyrimidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)sulfanylmethyl]-6-methylsulfanyl-2-pyridin-2-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3S2/c1-22-16-10-13(11-23-14-7-5-12(18)6-8-14)20-17(21-16)15-4-2-3-9-19-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJXXDALEDZPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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